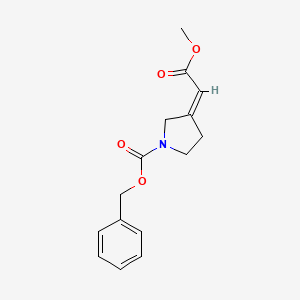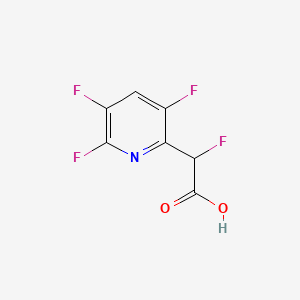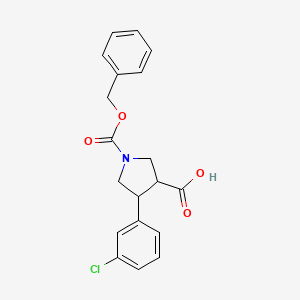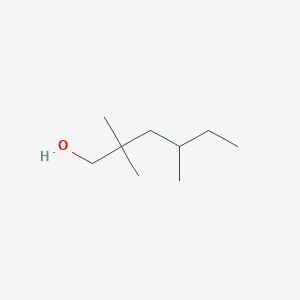
2,2,4-Trimethylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol that is used in various chemical processes and industrial applications. The compound is known for its unique structure, which includes three methyl groups attached to a hexane chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,4-trimethylhexan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2,4-trimethylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4-trimethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2,2,4-trimethylhexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2,2,4-Trimethylhexanoic acid.
Reduction: 2,2,4-Trimethylhexane.
Substitution: 2,2,4-Trimethylhexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylhexan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways involving branched-chain alcohols.
Medicine: As a potential precursor for pharmaceuticals and bioactive compounds.
Industry: In the production of plasticizers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethylhexan-1-ol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carboxyl group through the transfer of electrons. In reduction reactions, the hydroxyl group is removed, and the compound is converted to an alkane. The substitution reactions involve the replacement of the hydroxyl group with other functional groups, altering the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylhexan-1-ol can be compared with other similar compounds, such as:
2,2,4-Trimethylhexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2,4-Trimethylhexanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and applications.
2,2,4-Trimethylhexan-1-one: Contains a carbonyl group, making it a key intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its branched structure and the presence of the hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H20O |
|---|---|
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2,2,4-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-5-8(2)6-9(3,4)7-10/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
JNWGRGISOITMRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


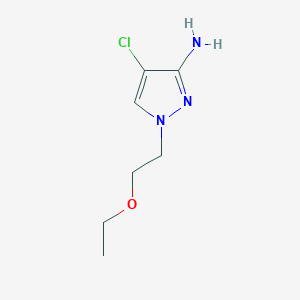
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
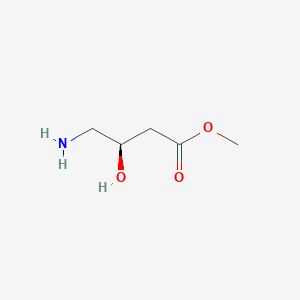
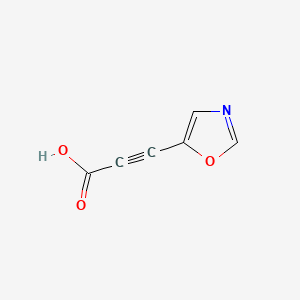
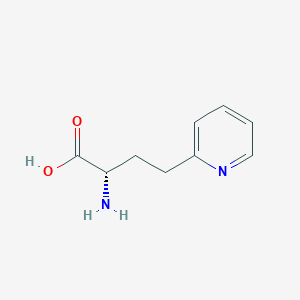
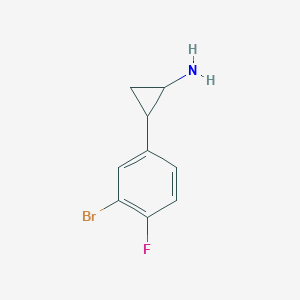
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)
